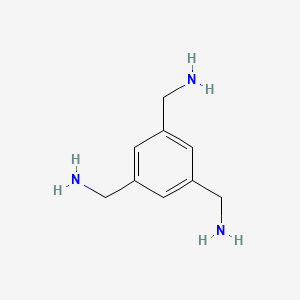

1,3,5-Tris-(aminomethyl)-benzene

Vue d'ensemble

Description

1,3,5-Tris-(aminomethyl)-benzene derivatives are important intermediates in organic synthesis, utilized as scaffolds for various molecular receptors and in the preparation of hyperbranched polymers, luminescent materials, and other organic compounds. These derivatives exhibit a range of physical and chemical properties that make them valuable in different industrial applications, including pharmaceuticals, pesticides, and organic materials .

Synthesis Analysis

The synthesis of 1,3,5-tris-(aminomethyl)-benzene derivatives involves multi-step reactions starting from simple benzene or its derivatives. For instance, 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene is prepared from benzene in four straightforward steps with limited chromatography required for purification . Another derivative, 1,3,5-tris[4-(4'-aminophenoxy)phenoxy]benzene, is synthesized through a three-step process involving hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene . Additionally, 1,3,5-tris-styryl-benzene compounds are obtained by Knoevenagel reaction starting from mesitylene . These synthetic routes demonstrate the versatility and adaptability of the 1,3,5-tris-(aminomethyl)-benzene scaffold for various functionalizations.

Molecular Structure Analysis

The molecular structure of 1,3,5-tris-(aminomethyl)-benzene derivatives is characterized by a central benzene ring substituted with various functional groups. The X-ray structure analysis of 1,3,5-tris(dimethylamino)benzene reveals planar arene rings with puckering of the amino substituents due to steric interactions . The structure of 1,3,5-tris(trimethylstannyl)benzene determined by gas-phase electron diffraction shows good agreement with the bond lengths and angles expected for benzene derivatives .

Chemical Reactions Analysis

The reactivity of 1,3,5-tris-(aminomethyl)-benzene derivatives is highlighted by their ability to undergo further chemical transformations. For example, 1,3,5-tris(dimethylamino)benzene is metalated by n-butyl-lithium to yield an aryl-lithium compound, which can then be converted into phosphane and silane derivatives . The versatility in chemical reactions allows for the introduction of various functional groups, expanding the utility of these compounds in different chemical syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-tris-(aminomethyl)-benzene derivatives are influenced by their molecular structure. Hyperbranched polyimides based on these derivatives exhibit good solubility in common organic solvents, high thermal stability with glass transition temperatures (Tg) in the range of 230–260°C, and excellent dielectric properties with low dielectric constants and losses . These properties are crucial for their application in high-performance materials. Additionally, the luminescent properties of 1,3,5-tris-styryl-benzene compounds can be tuned by varying the substituents, which is significant for their use in optoelectronic devices .

Applications De Recherche Scientifique

Molecular Scaffold Applications

1,3,5-Tris(aminomethyl)-benzene and related derivatives, such as 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene, are used as scaffolds for molecular receptors. These compounds are advantageous due to their straightforward synthetic procedures and limited chromatography in purification processes (Wallace et al., 2005).

Sensing and Capture of Chemicals

A derivative of 1,3,5-Tris(aminomethyl)-benzene, specifically 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, has been synthesized for selective sensing and capture of picric acid. This compound exhibits remarkable fluorescence quenching in the presence of picric acid, making it a useful fluorescent chemo-sensor (Vishnoi et al., 2015).

Heterogeneous Catalysis

Benzene-1,3,5-tricarboxamides (BTAs), a class to which 1,3,5-Tris(aminomethyl)-benzene relates, are used in constructing covalent organic frameworks (COFs) due to their strong intermolecular hydrogen bonding capabilities. These COFs have shown efficiency as catalysts for Knoevenagel condensation (Li et al., 2019).

Synthesis of Organic Compounds

1,3,5-Tris(hydrogensulfato) benzene, a related compound, is used as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This methodology offers advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamides, closely related to 1,3,5-Tris(aminomethyl)-benzene, are increasingly important in various scientific disciplines including nanotechnology and polymer processing. Their structure and self-assembly behavior allow them to be used as versatile supramolecular building blocks (Cantekin et al., 2012).

Optical and Electroluminescent Properties

New series of 1,3,5-tris-styryl-benzene compounds, derived from 1,3,5-Tris(aminomethyl)-benzene, have been synthesized to exhibit varying photo- and electroluminescent properties, useful in applications like organic light-emitting diodes (OLEDs) (Behnisch & Hanack, 2001).

Orientations Futures

Propriétés

IUPAC Name |

[3,5-bis(aminomethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWDEHYPSCTKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CN)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris-(aminomethyl)-benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)